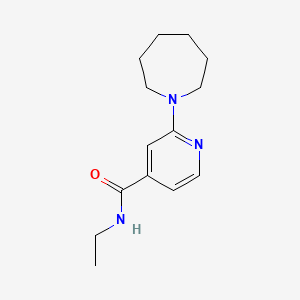
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide, also known as CDAP or DMAP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDAP is a derivative of pyridine and is commonly used as a catalyst in organic synthesis. Its structure consists of a pyridine ring with a carboxamide group and a dimethylamino group attached to the 6th and 2nd position, respectively.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide as a catalyst involves the activation of carbonyl compounds through the formation of an intermediate complex. The dimethylamino group on N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide acts as a nucleophile, attacking the carbonyl group of the substrate and forming a tetrahedral intermediate. The intermediate then collapses, forming the desired product and regenerating the N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide catalyst.
Biochemical and Physiological Effects:
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide is its high catalytic activity in various organic synthesis reactions. It is also relatively easy to handle and can be used in both solution and solid-phase reactions. However, N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has some limitations, including its high cost and limited availability. It is also not effective in all types of organic reactions and may require additional optimization for certain substrates.
Future Directions
There are several future directions for N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide research, including the development of new synthetic methods and the optimization of existing methods. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can also be further explored for its potential in the synthesis of complex natural products and pharmaceuticals. Additionally, the use of N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide in asymmetric synthesis can be expanded, and its mechanism of action can be further elucidated through computational studies.
Synthesis Methods
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-cyanopyridine with cyclopentylamine and dimethylamine. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide can also be synthesized through the reaction of 2-pyridinecarboxylic acid with cyclopentylamine and dimethylamine.
Scientific Research Applications
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has been widely used as a catalyst in organic synthesis reactions, including acylation, alkylation, and esterification reactions. It has also been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide has shown promising results in the synthesis of chiral compounds, making it a valuable tool in asymmetric synthesis.
properties
IUPAC Name |
N-cyclopentyl-6-(dimethylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16(2)12-9-5-8-11(15-12)13(17)14-10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSNVPRGACHPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)


![2,3-Dihydroindol-1-yl-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629363.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

